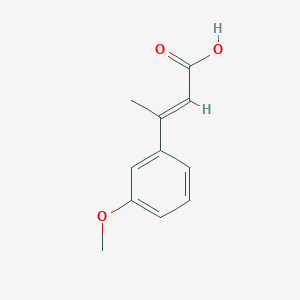![molecular formula C10H16BrNS B1414966 N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine CAS No. 1007579-07-8](/img/structure/B1414966.png)
N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine
Overview
Description
The compound “N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine” is a complex organic molecule. It contains a bromothiophene group, which is a thiophene (a sulfur-containing heterocycle) with a bromine atom attached, and an amine group attached to a 3-methylbutan-1-amine .
Synthesis Analysis
While specific synthesis methods for “N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine” were not found, similar compounds have been synthesized via Suzuki cross-coupling reactions . This involves the reaction of a halide (or similar) group with a boronic acid in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For example, a related compound, “N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline”, has been analyzed using 1H-NMR and 13C-NMR .Chemical Reactions Analysis
The Suzuki cross-coupling reaction mentioned earlier is a key chemical reaction involved in the synthesis of similar compounds . This reaction is tolerant of a wide range of electron-donating and withdrawing functional groups .Scientific Research Applications
Synthesis and Catalysis
- N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine and related compounds are pivotal in catalysis, particularly in palladium-catalyzed reactions. A study by Rizwan et al. (2021) demonstrated the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs via Suzuki cross-coupling reactions, highlighting the versatility of such compounds in synthesizing analogs with various functional groups. The study also incorporated density functional theory (DFT) investigations to understand the molecular structure and reactivity of the synthesized analogs (Rizwan et al., 2021).
Organic Synthesis and Functionalization
- Compounds similar to N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine are used as intermediates in the synthesis of various biologically active molecules. A paper by Nagarapu et al. (2009) outlined novel synthetic routes for 1-amino-1-phenylbutane, starting from n-butylbenzene, a compound used as an intermediate for synthesizing substituted triazoles and aminothiazoles, among others (Nagarapu et al., 2009).
Antimicrobial and Anticancer Activities
- Schiff bases, which can be derived from compounds similar to N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine, have shown potential in biological applications. For instance, a study on E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one highlighted its effective cytotoxic activity against A549 cell lines, suggesting potential in anticancer research (S. M et al., 2022).
Molecular Complexes and Reactions
- The compound and its derivatives also play a role in the formation of molecular complexes and in facilitating specific organic reactions. Efremova et al. (2004) investigated a molecular complex involving 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine, which undergoes reactions with amines, showing the compound's relevance in complex organic syntheses (Efremova et al., 2004).
properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNS/c1-8(2)3-4-12-6-10-5-9(11)7-13-10/h5,7-8,12H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBPKJUATZYHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromothiophen-2-yl)methyl](3-methylbutyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(dimethylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1414883.png)
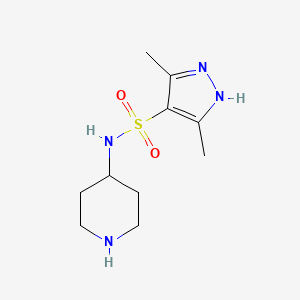
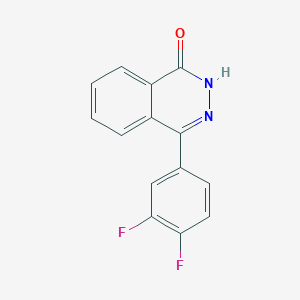
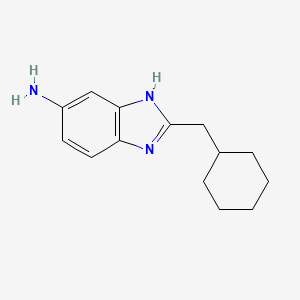
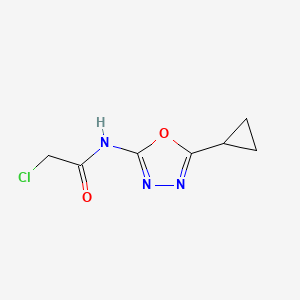
![2-[(Methylamino)methyl]quinazolin-4-amine](/img/structure/B1414890.png)
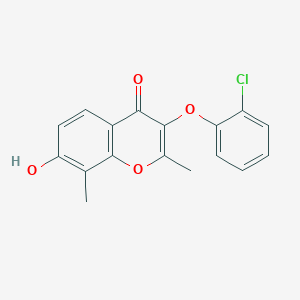
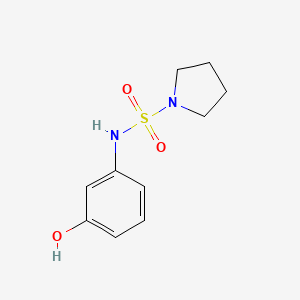
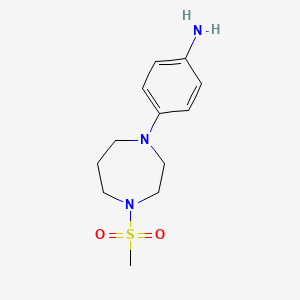
![3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B1414896.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine](/img/structure/B1414897.png)
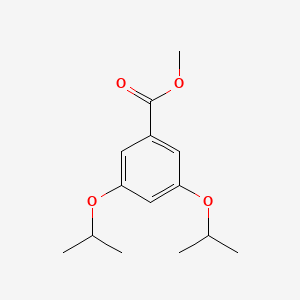
![1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1414903.png)
